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Patient Population
Intracranial Objective
Response Rate (icORR)

Intracranial Duration of
Response (icDOR)

TKI-naïve (with measurable
baseline CNS metastases)

89% (8/9 patients) [1] Prolonged; specific median not

reached in cited data [1]

TKI-pretreated (with measurable
baseline CNS metastases)

38% (5/13 patients) [1] Data supported by systemic

median DOR of 14.8 months [1]
[2]

Systemic Efficacy and Survival Outcomes from
TRIDENT-1

Patient Population
Confirmed Objective
Response Rate
(cORR)

Median Duration of
Response (mDOR)

Median Progression-
Free Survival (mPFS)

ROS1 TKI-naïve (n=71) 79% (68-88% CI) [1]

[2] [3]

34.1 months [1] 35.7 months [1]
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Patient Population
Confirmed Objective
Response Rate
(cORR)

Median Duration of
Response (mDOR)

Median Progression-
Free Survival (mPFS)

One prior ROS1 TKI,
chemotherapy-naïve
(n=56)

38% (25-52% CI) [1]
[2] [3]

14.8 months [1] [2] 9.0 months [1] [3]

Comparative Efficacy: Indirect Analysis

A 2025 population-adjusted indirect comparison study provides context against other approved ROS1 TKIs.

In treatment-naïve patients, repotrectinib showed a statistically significant progression-free survival

advantage over both crizotinib and entrectinib [4]:

Versus crizotinib: Hazard Ratio (HR) = 0.44 (95% CI: 0.29, 0.67)
Versus entrectinib: Hazard Ratio (HR) = 0.57 (95% CI: 0.36, 0.91)

While differences in Objective Response Rate (ORR) and Duration of Response (DoR) were not statistically

significant, they numerically favored repotrectinib [4].

TRIDENT-1 Trial Experimental Protocol

Understanding the data requires knowledge of the trial methodology that generated it.

1. Study Design

Full Name: TRIDENT-1 (NCT03093116) [1] [3].
Type: Global, registrational, first-in-human, Phase 1/2, open-label, single-arm trial [1] [2] [3].

Objective: To evaluate the safety, tolerability, and anti-tumor activity of repotrectinib in patients with
advanced solid tumors harboring ROS1 fusions [1].

2. Key Patient Cohorts & Endpoints The trial enrolled distinct cohorts based on treatment history. The

primary efficacy populations were [1] [2] [3]:

Cohort A: ROS1 TKI-naïve patients with locally advanced or metastatic NSCLC.
Cohort B: Patients who received one prior ROS1 TKI and were chemotherapy-naïve.
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Primary Endpoint: Confirmed Objective Response Rate (ORR) as assessed by Blinded Independent

Central Review (BICR) using RECIST v1.1 [1] [3].
Key Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), and

Intracranial ORR in patients with measurable brain metastases at baseline (assessed by BICR using
modified RECIST v1.1) [1] [3] [5].

3. Assessment Workflow The diagram below illustrates the key stages of patient progression through the

trial and key assessment milestones.

Assessment Details

Patient Screening & Enrollment

Assignment to Cohort:
- TKI-Naïve (A)
- TKI-Pretreated (B)

Repotrectinib Dosing:
160 mg QD (14 days) → 160 mg BID

Tumor Assessment

Blinded Independent
Central Review (BICR)Systemic Tumor Imaging Brain/CNS Imaging

(All patients, all assessments)

Endpoint EvaluationRECIST v1.1 / mod. RECIST v1.1

Click to download full resolution via product page
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Mechanism and Clinical Significance

Repotrectinib's high intracranial efficacy is attributed to its compact macrocyclic structure, designed to

overcome two major challenges in ROS1+ NSCLC [3]:

Targeting Resistance: Its small size helps circumvent steric hindrance from on-target resistance

mutations (e.g., ROS1 G2032R), potently inhibiting both wild-type and mutant ROS1 [6] [3].
Enhanced CNS Penetration: The structure is optimized for improved blood-brain barrier penetration,

addressing the clinical need for effective control of brain metastases [6] [3].

Clinical evidence confirms repotrectinib's activity against resistant disease. In patients with the ROS1

G2032R mutation who were previously treated with a TKI, the confirmed ORR was 59% [3]. Case reports

also document its efficacy in challenging clinical scenarios, including activity against the D2033N mutation

and in patients with meningeal carcinomatosis [7] [8].

In summary, for researchers and drug development professionals, the data robustly positions repotrectinib

as a highly effective TKI for ROS1+ NSCLC with superior and durable intracranial activity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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